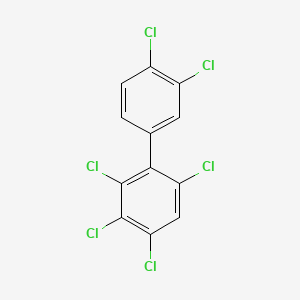

2,3,3',4,4',6-Hexachlorobiphenyl

Descripción

Propiedades

IUPAC Name |

1,2,3,5-tetrachloro-4-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUPQXINXTWCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074231 | |

| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-42-7 | |

| Record name | PCB 158 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2JHN8P01Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Biogeochemical Cycling of 2,3,3 ,4,4 ,6 Hexachlorobiphenyl

Environmental Persistence and Global Distribution Patterns

2,3,3',4,4',6-Hexachlorobiphenyl, a specific congener of the polychlorinated biphenyl (B1667301) (PCB) family, is a synthetic organochlorine compound. PCBs in general are known for their environmental persistence. nih.gov This persistence is a result of their chemical stability and resistance to degradation. cdc.gov

Long-Term Environmental Stability of Hexachlorobiphenyls

Hexachlorobiphenyls, including the 2,3,3',4,4',6- congener, exhibit remarkable stability in the environment. Their chemical structure, characterized by the biphenyl backbone and multiple chlorine atoms, makes them resistant to breakdown. This stability contributes to their long-term persistence in various environmental compartments. nih.gov The half-life of hexachlorobenzene, a related compound, in soil is estimated to be between 3 and 6 years, illustrating the persistence of highly chlorinated compounds. cdc.gov

Atmospheric and Aquatic Transport Mechanisms

Due to their semi-volatile nature, hexachlorobiphenyls can undergo long-range atmospheric transport. They can exist in the atmosphere in the gas phase or adsorbed to airborne particles. copernicus.orgmit.edu This allows for their distribution across vast distances, even to remote regions far from their original sources. copernicus.orgmit.edu In aquatic environments, these compounds tend to partition from the water column to sediment and suspended particulate matter due to their hydrophobic nature. epa.gov While volatilization from the water surface can occur, their strong adsorption to sediments contributes to their long-term persistence in aquatic systems. epa.gov

Distribution in Soil and Sediment Compartments

Once introduced into the environment, this compound, like other PCBs, tends to accumulate in soil and sediment. nih.gov Their strong adsorption to organic matter and soil particles limits their mobility and susceptibility to leaching. epa.gov This leads to the creation of long-term reservoirs of these contaminants in terrestrial and aquatic sediments. Studies have detected various PCB congeners, including hexachlorobiphenyls, in agricultural soils and river sediments, indicating their widespread distribution. nih.govmdpi.com

Environmental Degradation Pathways and Transformation Kinetics

While highly persistent, this compound is not entirely immune to degradation. Several processes can lead to its transformation in the environment, albeit often at slow rates.

Photochemical Transformation Processes

Photochemical degradation, driven by sunlight, is one pathway for the transformation of hexachlorobiphenyls. In the atmosphere, the reaction with hydroxyl (OH) radicals is a primary degradation mechanism for gas-phase PCBs. copernicus.org The estimated atmospheric half-life for a related compound, 2,3,3',4,4',5'-hexachlorobiphenyl, based on reaction with OH radicals, ranges from 11 to 114 days. epa.gov In aquatic systems, photolysis can also occur, although the rates can be influenced by factors such as water clarity and the presence of sensitizing substances.

Aerobic Microbial Biodegradation Mechanisms

Under aerobic conditions, certain microorganisms have demonstrated the ability to biodegrade PCBs. This process often involves the action of dioxygenase enzymes, which can initiate the breakdown of the biphenyl structure. While lower chlorinated PCBs are generally more susceptible to microbial degradation, some studies have indicated that certain microbial consortia can degrade more highly chlorinated congeners. For instance, some bacteria have been identified that can aerobically degrade hexachlorobenzene, a related persistent organic pollutant, suggesting the potential for microbial breakdown of hexachlorobiphenyls. nih.gov The rate and extent of biodegradation are influenced by various factors, including the specific microbial populations present, oxygen availability, and the concentration of the contaminant. nih.govsci-hub.se

Anaerobic Microbial Degradation Processes

Under anaerobic conditions, microbial communities can reductively dechlorinate highly chlorinated PCBs, like this compound, a process critical for the breakdown of these persistent compounds in environments such as sediments. nih.govumbc.edu This process involves the removal of chlorine atoms, which reduces the toxicity of the PCB congeners and makes them more susceptible to further degradation. researchgate.netacs.org

Anaerobic microbial consortia, often found in river sediments, have demonstrated the ability to dechlorinate highly chlorinated PCBs. nih.gov Studies have shown that these microbial communities can significantly decrease the concentration of hexa- and heptachlorobiphenyls, leading to an increase in less chlorinated mono- and dichlorobiphenyl compounds. nih.gov The dechlorination process is often position-selective, with a preference for removing chlorine atoms from the meta and para positions of the biphenyl rings. researchgate.netepa.gov Research on sediments from the Raisin River showed that a PCB-dechlorinating anaerobic microbial consortium effectively dechlorinated highly chlorinated congeners at both room temperature (20-22°C) and lower temperatures (12°C). nih.gov

The process of reductive dechlorination serves as an electron sink for some anaerobic microorganisms, which can be a mechanism for energy production and support microbial growth. umbc.eduresearchgate.net Various anaerobic bacteria, including sulfate-reducers and methanogens, have been identified as capable of PCB dechlorination. researchgate.net

Role of Hydroxyl Radicals in Vapor Phase Degradation

In the atmosphere, the primary degradation pathway for gas-phase PCBs is through their reaction with hydroxyl (OH) radicals. osti.gov The rate of this reaction is a key factor in determining the atmospheric lifetime of individual PCB congeners. osti.gov Atmospheric particles are significant carriers for the transport and deposition of PCBs, influencing their environmental fate. mdpi.com

The reaction with hydroxyl radicals is a crucial process in the atmospheric removal of PCBs, preventing their long-range transport and deposition in remote ecosystems. mdpi.comnih.gov

Bioaccumulation and Biomagnification in Ecological Food Webs

This compound, like other PCBs, is subject to bioaccumulation and biomagnification in ecological food webs due to its lipophilic (fat-loving) and persistent nature. wikipedia.org

Mechanisms of Biotic Uptake and Tissue Accumulation

The primary mechanisms for the uptake of PCBs by organisms are through dietary consumption and, for aquatic organisms, absorption from the water through gills and skin. mdpi.com Once absorbed, PCBs, being highly lipophilic, tend to accumulate in fatty tissues. wikipedia.orgmdpi.com

The accumulation of PCBs in an organism is a balance between uptake, metabolism, and elimination. nih.gov The structure of the PCB congener, particularly the chlorine substitution pattern, significantly influences its metabolic fate and, consequently, its bioaccumulation potential. nih.gov Congeners with adjacent non-chlorinated carbon atoms at the meta and para positions are more readily metabolized and eliminated. nih.gov

The distribution of PCBs within an organism is not uniform. Studies on various animal species have shown that the highest concentrations are typically found in adipose tissue, followed by the kidneys, brain, muscles, and heart. wikipedia.org

Trophic Transfer and Biomagnification Factors in Aquatic Ecosystems

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. wikipedia.org PCBs, including this compound, exhibit significant biomagnification in aquatic food webs. mdpi.comnih.govifremer.fr

Trophic Magnification Factors (TMFs) are used to quantify the degree of biomagnification. Studies in various aquatic ecosystems have consistently shown TMFs greater than one for many PCB congeners, indicating that they biomagnify. mdpi.com For example, a study in Lake Mergozzo, Italy, found high TMFs for PCBs, indicating significant biomagnification in the fish community. mdpi.com

The biomagnification potential of a PCB congener is related to its resistance to metabolic degradation. Highly chlorinated congeners that are not easily metabolized are more likely to be retained and transferred up the food chain. nih.gov

Fugacity-Based Models for Gastrointestinal Absorption and Dietary Uptake Efficiency

Fugacity-based models are valuable tools for understanding and predicting the bioaccumulation of organic contaminants like PCBs in complex aquatic food webs. bohrium.comacs.orgacs.org These models use the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase (e.g., water, sediment, organism). bohrium.comacs.orgacs.org

These models can simulate both bioconcentration (uptake from water) and biomagnification (uptake from food) and quantify the relative importance of each pathway. bohrium.comacs.org The models incorporate parameters such as the organism's feeding preferences, respiration rates, egestion, and metabolism. bohrium.comacs.org

Fugacity models have been successfully applied to predict PCB concentrations in the food web of Lake Ontario, with results generally within a factor of three of measured values. bohrium.comacs.org These models demonstrate that dietary uptake is a significant pathway for the bioaccumulation of hydrophobic compounds like this compound. The efficiency of dietary uptake, or assimilation efficiency, is a critical parameter in these models. nih.gov

Interspecies Variations in Bioaccumulation Potentials

Significant variations in the bioaccumulation of PCBs exist among different species. uni-konstanz.defrontiersin.orglibretexts.org These differences can be attributed to a variety of factors, including:

Trophic Level and Diet: Organisms at higher trophic levels generally have higher PCB concentrations due to biomagnification. mdpi.comifremer.fr The specific diet of a species determines its exposure to PCBs from contaminated food sources. uni-konstanz.de

Metabolic Capacity: The ability of an organism to metabolize and eliminate PCBs varies greatly among species. nih.govnih.govnih.gov These differences are largely due to variations in the activity of metabolic enzymes, such as cytochrome P450s. libretexts.orgnih.gov For example, some bird species are more efficient at metabolizing certain PCB congeners than others, leading to different accumulation patterns. uni-konstanz.de

Physiological Factors: Age, sex, and fat content of an organism can also influence its PCB burden. frontiersin.orglibretexts.org

A study on water birds demonstrated that fish-eating species had higher PCB levels than mussel-feeding species. uni-konstanz.de Furthermore, research on marine mammals in Antarctica revealed that differences in habitat, diet, and metabolic transformations influenced the observed POP concentrations. frontiersin.org

Biological Disposition and Metabolic Transformations of 2,3,3 ,4,4 ,6 Hexachlorobiphenyl

Absorption, Distribution, and Elimination Kinetics

The lipophilic nature of 2,3,3',4,4',6-hexachlorobiphenyl profoundly influences its interaction with biological organisms, governing its absorption, subsequent distribution throughout the body, and the kinetics of its elimination.

Routes of Exposure and Initial Disposition Pathways

Like other PCBs, this compound can enter biological systems through various routes, including ingestion, inhalation, and dermal contact. nih.gov Once absorbed, it is transported in the blood, often bound to proteins such as albumin. nih.gov The initial disposition is largely dictated by its high lipid solubility, leading to its rapid partitioning from the bloodstream into tissues.

Tissue Partitioning and Accumulation in Lipid-Rich Compartments

Due to its lipophilic characteristics, this compound has a strong tendency to accumulate in tissues with high lipid content. nih.gov Adipose tissue, in particular, serves as a primary reservoir for this compound. Studies on various PCB congeners have shown a significant partition between adipose tissue and plasma, with concentrations in fat being substantially higher. nih.gov For instance, the adipose tissue-to-plasma partition ratio for total PCBs has been observed to be approximately 190:1 in occupationally exposed individuals. nih.gov This extensive sequestration in lipid-rich compartments contributes to the long biological half-life of this and similar PCB congeners.

Excretion Pathways of Metabolites

The elimination of this compound from the body is a slow process that is heavily reliant on its metabolic conversion to more water-soluble forms. The primary route of excretion for PCB metabolites is through the bile and feces. nih.gov Hydroxylated metabolites, which are more polar than the parent compound, can undergo further conjugation with molecules like glucuronic acid or glutathione (B108866), which facilitates their excretion. nih.govnih.gov Urinary elimination of the parent compound and its direct metabolites is generally considered a minor pathway for highly chlorinated PCBs. nih.gov

Enzymatic Biotransformation Pathways

The biotransformation of this compound is a critical step in its detoxification and elimination. This process is primarily mediated by a superfamily of enzymes known as cytochrome P450.

Cytochrome P450 (CYP)-Mediated Hydroxylation

The central mechanism for the metabolism of this compound is hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process involves the insertion of a hydroxyl group (-OH) into the biphenyl (B1667301) structure, increasing its polarity and making it more amenable to excretion. The position of chlorination on the biphenyl rings significantly influences the rate and regioselectivity of this hydroxylation. The formation of hydroxylated metabolites often proceeds through an arene oxide intermediate. nih.gov

Involvement of Specific CYP Isoforms (e.g., CYP1A, CYP2B, CYP3A, CYP2C)

Research has indicated that specific CYP isoforms play distinct roles in the metabolism of various PCB congeners. While direct studies on this compound (PCB 158) are limited, inferences can be drawn from studies on structurally similar hexachlorobiphenyls and other PCBs.

CYP1A Family: The CYP1 family, particularly CYP1A1, is known to be involved in the metabolism of dioxin-like PCBs. nih.gov For some PCBs, CYP1A1 can catalyze hydroxylation, leading to increased water solubility and promoting elimination. nih.gov

CYP2B Family: Members of the CYP2B subfamily, such as CYP2B6 in humans, are recognized for their role in metabolizing ortho-substituted PCBs. nih.gov Studies on other hexachlorobiphenyls, like PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl), have shown that CYP2B6 is involved in their metabolic activation and hydroxylation. nih.gov For instance, CYP2B6 metabolizes PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) to a meta-hydroxylated product. nih.gov It is plausible that CYP2B isoforms also contribute to the metabolism of this compound.

CYP3A and CYP2C Families: In silico predictions for other chiral PCBs have suggested a potential role for CYP3A4 in their metabolism, although in vitro studies with some congeners did not detect hydroxylated metabolites from this isoform. nih.gov Predictions for several PCB congeners did not suggest metabolism by CYP2C8, CYP2C9, or CYP2C19. nih.gov

The table below summarizes the involvement of different CYP isoforms in the metabolism of various hexachlorobiphenyls, providing an insight into the potential metabolic pathways for this compound.

| CYP Isoform | Role in Hexachlorobiphenyl Metabolism | Reference |

| CYP1A1 | Metabolizes dioxin-like PCBs, leading to hydroxylation and increased water solubility. | nih.gov |

| CYP2A6 | Involved in the oxidation of some neurotoxic PCBs to chiral hydroxylated metabolites. | nih.gov |

| CYP2B6 | Metabolizes ortho-substituted PCBs, including some hexachlorobiphenyls, to hydroxylated products. | nih.govnih.gov |

| CYP2E1 | May play a minor role, with traces of para-hydroxylated PCB metabolites detected in some incubations. | nih.gov |

| CYP3A4 | Predicted to be involved in the metabolism of some chiral PCBs, though in vitro evidence can be limited. | nih.gov |

Formation of Monohydroxylated and Dihydroxylated Metabolites

The oxidative metabolism of this compound results in the formation of various hydroxylated metabolites. Depending on the position of hydroxylation, both monohydroxylated and dihydroxylated derivatives can be produced. For instance, studies on similar hexachlorobiphenyls, such as PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl), have demonstrated the formation of both mono- and dihydroxylated metabolites. Current time information in Bandung, ID. In human hepatic microsomes, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) is metabolized to two primary monohydroxylated metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov The formation of dihydroxylated metabolites can occur through a second hydroxylation of a monohydroxylated intermediate. nih.gov The specific sites of hydroxylation on the this compound molecule are influenced by the chlorine substitution pattern, which dictates the accessibility of the aromatic rings to the active site of CYP enzymes.

Atropselective Oxidation of Chiral Hexachlorobiphenyl Congeners

Due to restricted rotation around the C-C bond connecting the two phenyl rings, certain PCB congeners, including some hexachlorobiphenyls, exhibit axial chirality and exist as a pair of stable, non-superimposable atropisomers. nih.gov The metabolic oxidation of these chiral PCBs can be atropselective, meaning that one atropisomer is metabolized at a different rate or via a different pathway than the other. This has been observed for congeners like PCB 132 (2,2',3,3',4,6'-hexachlorobiphenyl), where its oxidation by human liver microsomes occurs atropselectively. nih.govnih.govnih.gov This enantioselective metabolism can lead to an enrichment of one atropisomer in tissues, which may have implications for toxicity as different atropisomers can exhibit different biological activities. nih.govacs.org While specific studies on the atropselective oxidation of this compound are not extensively detailed in the provided literature, the principles of atropselective metabolism observed for other chiral hexachlorobiphenyls are likely applicable.

Interspecies Differences in Metabolic Profiles

The metabolic profile of hexachlorobiphenyls can vary significantly between different species. Studies on other hexachlorobiphenyl congeners have revealed these interspecies differences. For example, the in vitro metabolism of 2,4,5,2',3',4'-hexachlorobiphenyl (PCB 138) by liver microsomes from rats, hamsters, and guinea pigs showed that guinea pig microsomes were significantly more active in metabolizing this congener compared to those from rats and hamsters. nih.gov Furthermore, the major hydroxylated metabolites of PCB 136 differ between species, with 4-OH-PCB 136 being the main metabolite in human, monkey, and rabbit liver microsomes, while 5-OH-PCB 136 is predominant in other species. nih.gov These differences can be attributed to variations in the expression levels and substrate specificities of CYP450 isoforms among species. Such variations in metabolic pathways are crucial to consider when extrapolating toxicological data from animal models to humans.

Computational Chemistry Approaches to Metabolic Activation (QM/MM, DFT)

Computational chemistry methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and Density Functional Theory (DFT), are powerful tools for investigating the metabolic activation of PCBs. These approaches can provide insights into the reaction mechanisms, including the identification of transition states and the calculation of activation energies for different metabolic pathways. For instance, QM/MM and DFT studies on the metabolism of PCB 136 by CYP2B6 have helped to elucidate the mechanism of its metabolic activation and the formation of hydroxylated metabolites. nih.govnih.gov These computational models can predict the most likely sites of hydroxylation on the PCB molecule and explain the regioselectivity and stereoselectivity of the enzymatic reactions. Such computational analyses are valuable for understanding the structure-metabolism relationships of PCBs and for predicting the metabolic fate of congeners like this compound where extensive experimental data may be lacking.

Conjugation Reactions

Following the initial hydroxylation, the resulting hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their excretion from the body. The two primary conjugation pathways for hydroxylated PCBs are glucuronidation and sulfation.

Glucuronidation via UDP-Glucuronosyltransferases (UGTs)

Glucuronidation involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the PCB metabolite. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The efficiency of glucuronidation is dependent on the structure of the hydroxylated PCB, with factors such as the position of the hydroxyl group and the pattern of chlorine substitution influencing the reaction rate. acs.org Studies on various hydroxylated PCBs have shown that they can be substrates for different UGT isoforms. plos.org However, some hydroxylated PCBs are poor substrates for UGTs, which can lead to their persistence in the body. acs.org The position of the hydroxyl group and steric hindrance from adjacent chlorine atoms can significantly impact the ability of UGTs to conjugate the metabolite. acs.org

Sulfation via Sulfotransferases (SULTs)

Sulfation is another important conjugation pathway for hydroxylated PCBs, catalyzed by sulfotransferases (SULTs). This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. nih.gov Similar to glucuronidation, the rate and extent of sulfation are highly dependent on the structure of the hydroxylated PCB. nih.govnih.gov Different SULT isoforms exhibit varying specificities for different hydroxylated PCB congeners. nih.gov Research has shown that hydroxylated PCBs can be both substrates and inhibitors of SULTs, leading to complex interactions that can affect the metabolism of both the PCBs and endogenous molecules. nih.govnih.gov The balance between sulfation and glucuronidation can vary depending on the specific hydroxylated metabolite and the tissue in which the metabolism is occurring. nih.gov

Glutathione Conjugation and Mercapturic Acid Pathway Formation

The conjugation of xenobiotics with glutathione (GSH) is a critical detoxification process catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). This pathway is a recognized route for the metabolism of certain polychlorinated biphenyls. nih.govnih.gov The process involves the nucleophilic attack of the thiol group of glutathione on an electrophilic site of the PCB molecule, often an arene oxide intermediate formed during Phase I metabolism. nih.gov

The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway. This multi-step process involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by the N-acetylation of the remaining cysteine conjugate to form a mercapturic acid (N-acetylcysteine conjugate). nih.govwikipedia.orgresearchgate.net These water-soluble mercapturic acids are then readily excreted from the body in urine. nih.govwikipedia.orgresearchgate.net

Inhibition of GST activity by PCB metabolites has been observed, suggesting a complex interaction between these compounds and the detoxification machinery. nih.gov Studies on other PCBs have shown that the inhibitory efficiency can vary depending on the nature of the metabolite, with GSH-conjugates themselves sometimes acting as reversible inhibitors. nih.gov

Table 1: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Function |

| Glutathione S-transferase (GST) | Catalyzes the initial conjugation of the xenobiotic with glutathione. |

| γ-Glutamyltransferase | Removes the glutamate residue from the glutathione conjugate. |

| Dipeptidases | Cleave the glycine residue from the cysteinyl-glycine conjugate. |

| N-Acetyltransferase | Adds an acetyl group to the cysteine conjugate to form the final mercapturic acid. |

Formation of Methylsulfonyl Metabolites

A significant metabolic pathway for some PCB congeners leads to the formation of methylsulfonyl (MeSO2-) metabolites. tandfonline.comepa.gov This biotransformation route is closely linked to the glutathione conjugation pathway. The initial glutathione conjugate is processed in the gut, where intestinal microflora can cleave the cysteine conjugate. The resulting thiol-containing metabolite can then be absorbed and subsequently methylated and oxidized in the liver to form the persistent and often toxic methylsulfonyl-PCBs. researchgate.net

These MeSO2-PCB metabolites have been detected in various biological samples, including wildlife and humans, and are known for their potential to bioaccumulate. epa.gov The toxicological significance of these metabolites is an area of active research, with some studies suggesting they can interfere with endocrine functions. epa.gov

Specific studies on the formation of methylsulfonyl metabolites directly from this compound are limited. However, a review of PCB metabolism has identified potential hydroxylated metabolites of PCB 158, which are precursors for further conjugation and potential formation of methylsulfonyl derivatives. nih.gov

Table 2: Potential Hydroxylated Metabolites of this compound (PCB 158)

| Metabolite ID | Metabolite Name |

| 717 | 5-OH-PCB 158 |

| 718 | 2'-OH-PCB 158 |

| 719 | 5'-OH-PCB 158 |

| 720 | 6'-OH-PCB 158 |

Source: Adapted from a review on PCB metabolism and metabolites. nih.gov

The formation of these hydroxylated intermediates is a prerequisite for the subsequent pathways leading to methylsulfonyl metabolites. The specific positions of the hydroxyl groups will influence the subsequent enzymatic reactions.

Non-Enzymatic Transformation Processes

While enzymatic reactions are the primary drivers of PCB metabolism, non-enzymatic transformations can also occur under certain conditions. These processes, however, are generally less significant in biological systems compared to the highly efficient enzymatic pathways.

Currently, there is a lack of specific scientific literature detailing the non-enzymatic transformation processes of this compound within a biological context. In environmental settings, abiotic degradation of PCBs can occur through processes like photolysis (degradation by light), but the relevance of such mechanisms within an organism is likely minimal.

It is important to note that some reactive intermediates formed during enzymatic metabolism, such as quinones, can participate in non-enzymatic reactions, including forming adducts with cellular macromolecules like proteins and DNA. researchgate.net However, the initial formation of these reactive species is enzymatically driven.

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of this compound is the effective extraction of the analyte from the sample matrix and the removal of interfering compounds. cdc.gov The choice of technique is highly dependent on the matrix type.

Matrix-Specific Procedures for Environmental Samples (e.g., Soil, Sediment, Water, Biota)

The extraction of PCBs from environmental samples must be tailored to the specific characteristics of each matrix to ensure high recovery rates. cdc.gov

Soil and Sediment: For solid matrices like soil and sediment, pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is a widely used technique. thermofisher.comresearchgate.net This method employs elevated temperatures and pressures to rapidly and efficiently extract analytes using a reduced volume of solvent compared to traditional methods. A common solvent mixture for extracting PCBs is n-hexane-dichloromethane. researchgate.net Soxhlet extraction is a more classical but time- and solvent-intensive method that is also effective. cdc.govresearchgate.net A selective pressurized liquid extraction (SPLE) method has been developed that integrates extraction and cleanup into a single step by using sorbents like alumina and sulfuric acid-impregnated silica within the extraction cell. researchgate.net

Water: Due to the low concentrations of PCBs typically found in water, a pre-concentration step is necessary. Solid-phase extraction (SPE) is a common and efficient method where water is passed through a cartridge containing a sorbent that retains the PCBs. cdc.gov The analytes are then eluted with a small volume of an organic solvent. Other techniques include continuous liquid-liquid extraction (CLLE) and separatory funnel extraction. cdc.gov

Biota: The primary challenge in analyzing biological tissues is the high lipid content, which can interfere with chromatographic analysis. A pressurized liquid extraction method that incorporates an in-line cleanup step has been optimized for biota samples. nih.gov This technique often uses a freeze-dried sample dispersed with Florisil within the extraction cell to retain lipids while extracting the PCBs with a solvent mixture like dichloromethane-pentane. nih.gov This simultaneous extraction and purification process reduces analysis time and solvent consumption. nih.gov

| Matrix | Extraction Technique | Common Solvents | Key Considerations |

| Soil/Sediment | Pressurized Liquid Extraction (PLE/ASE) | n-hexane/dichloromethane | Reduces solvent use and extraction time. thermofisher.comresearchgate.net |

| Soxhlet Extraction | Acetone/n-hexane | A traditional, robust method requiring more time and solvent. cdc.govresearchgate.net | |

| Selective PLE (SPLE) | Dichloromethane | Combines extraction and cleanup in a single step. researchgate.net | |

| Water | Solid-Phase Extraction (SPE) | Dichloromethane | Effective for pre-concentration from large sample volumes. cdc.goveurofins.com |

| Liquid-Liquid Extraction (LLE) | Methylene Chloride | A classical method for aqueous samples. clu-in.org | |

| Biota | Pressurized Liquid Extraction (PLE) with in-cell cleanup | Dichloromethane-pentane | Simultaneously extracts PCBs and removes interfering lipids using sorbents like Florisil. nih.gov |

Clean-Up Methods (e.g., Carbon Chromatography, Alumina Column Chromatography)

Following extraction, a cleanup step is essential to remove co-extracted interfering compounds such as lipids, sulfur, and other organochlorine compounds. cdc.govresearchgate.net

Carbon Chromatography: Activated carbon columns are highly effective for fractionating PCB congeners based on their planarity. cdc.gov This method can separate non-ortho and mono-ortho substituted PCBs (which are considered more toxic) from di-ortho substituted congeners like this compound. nih.gov High-performance liquid chromatography (HPLC) with a carbon column is a powerful tool for this separation, achieving high recovery rates for different PCB groups. nih.gov

Alumina Column Chromatography: Alumina (aluminum oxide, Al2O3) is a widely used adsorbent for cleanup. wisconsin.gov It is available in acidic, basic, and neutral forms, with neutral alumina commonly used to separate petroleum-based interferences into aliphatic, aromatic, and polar fractions. sigmaaldrich.comepa.gov Alumina can be used in simple gravity columns or incorporated into automated cleanup systems. cr2000.ituliege.be It effectively separates PCBs from compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). usgs.gov

Other common adsorbents for cleanup include silica gel and Florisil, which are often used in multi-layer columns to achieve a high degree of purification. cdc.govwisconsin.gov For samples with high sulfur content, such as certain sediments, treatment with activated copper is a common step to remove elemental sulfur. researchgate.net

| Cleanup Method | Principle | Target Analytes/Interferences | Typical Application |

| Carbon Chromatography | Adsorption based on molecular planarity | Separates non-ortho and mono-ortho PCBs from other congeners. nih.gov | Fractionation of dioxin-like PCBs. |

| Alumina Column Chromatography | Adsorption chromatography | Removes polar interferences; separates PCBs from PCDD/Fs. cr2000.itusgs.gov | Cleanup of extracts from various environmental matrices. |

| Silica Gel Chromatography | Adsorption chromatography | Removes various interfering compounds. cdc.gov | General cleanup of sample extracts. |

| Florisil Chromatography | Adsorption chromatography | Effective for removing lipids from biota extracts. nih.govwisconsin.gov | Cleanup of biological and fatty samples. |

Chromatographic Separation Technologies

The separation of this compound from the other 208 PCB congeners and matrix components is a significant analytical challenge that requires high-resolution chromatographic techniques.

High-Resolution Gas Chromatography (HRGC) with Capillary Columns

High-resolution gas chromatography (HRGC) using capillary columns is the standard and indispensable technique for the congener-specific analysis of PCBs. cdc.gov These columns, typically 30 to 60 meters in length, provide the high efficiency needed to separate many of the closely-eluting isomers. chemistry-matters.com The most common stationary phase is a 5% phenyl-methylpolysiloxane (e.g., DB-5), which separates congeners primarily based on their boiling points. researchgate.net However, even with high-efficiency columns, co-elution of certain congeners can occur. tandfonline.com For instance, PCB 138 and PCB 163 are known to co-elute on this type of phase. tandfonline.com To resolve such problematic pairs, analysts may use a second column with a different, more polar stationary phase for confirmation. tandfonline.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in separation power over single-column HRGC. gcms.cz In a GC×GC system, the entire effluent from a primary column is sequentially transferred to a second, shorter column with a different stationary phase via a modulator. chemistry-matters.com This results in a two-dimensional separation, typically based on volatility in the first dimension and polarity in the second. nasa.gov The resulting chromatogram is a contour plot that displays highly structured groupings of chemically similar compounds. gcms.cz This enhanced resolution is extremely beneficial for separating target analytes like PCB 158 from complex matrix interferences and other PCB congeners, leading to more accurate quantification and identification. chemistry-matters.comgcms.cz

| Technique | Principle | Advantages | Common Column Phases |

| HRGC | Separation based primarily on boiling point using a long capillary column. | Standardized, robust, and widely used. | 1st Dimension: 5% phenyl-methylpolysiloxane. researchgate.net |

| GC×GC | Two-dimensional separation using coupled columns of different selectivity (e.g., non-polar then polar). | Greatly increased peak capacity and resolution; structured chromatograms. chemistry-matters.comgcms.cz | 1st Dimension: Non-polar (e.g., DB-5); 2nd Dimension: Polar (e.g., SP-2330). chemistry-matters.comtandfonline.com |

Mass Spectrometric Detection and Confirmation Techniques

While selective detectors like the electron capture detector (ECD) are highly sensitive to chlorinated compounds, mass spectrometry (MS) provides the specificity required for unambiguous identification and confirmation. cdc.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for the analysis of this compound. For routine analysis, a quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode is often used. upb.ro In SIM mode, the instrument is set to detect only the characteristic ions of the target analytes, which significantly enhances sensitivity and reduces matrix interference. For hexachlorobiphenyls (C12H4Cl6), the molecular ion cluster is the primary target. The most abundant ions in the mass spectrum of PCB 158 are m/z 360 (top peak), 362, and 358, corresponding to the isotopic pattern of a molecule containing six chlorine atoms. upb.ronih.gov

For ultra-trace analysis, high-resolution mass spectrometry (HRMS) is often employed. HRMS can measure the mass of an ion with very high accuracy, allowing the analyst to distinguish between target analytes and interfering ions that may have the same nominal mass but a different elemental composition. cr2000.it Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation transitions, further reducing chemical noise and improving detection limits. nih.gov

| Technique | Operating Principle | Key Features | Characteristic Ions for Hexachlorobiphenyls |

| GC-MS (SIM) | Monitors specific, characteristic ions of the target analyte. | High sensitivity and selectivity compared to full scan mode. | m/z 358, 360, 362. upb.ronih.gov |

| GC-HRMS | Measures exact mass of ions, allowing for high-specificity elemental composition determination. | Excellent for differentiating analytes from matrix interferences with the same nominal mass. cr2000.it | Exact masses corresponding to the C12H4Cl6 isotopic cluster. |

| GC-MS/MS | A precursor ion is selected and fragmented, and a specific product ion is monitored. | Extremely high selectivity and reduced chemical noise. nih.gov | Specific parent-to-daughter fragmentation transitions. |

An in-depth examination of the advanced analytical methodologies for the quantification and characterization of the specific chemical compound this compound (PCB-157) is critical for understanding its environmental fate and biological impact. This article details the sophisticated techniques employed for its detection, the quality assurance protocols that ensure data reliability, and the methods for monitoring its presence in biological systems.

Research Directions and Future Perspectives in Hexachlorobiphenyl Studies

Development of Predictive Models for Environmental Fate and Bioavailability

Predicting the environmental journey and ultimate fate of 2,3,3',4,4',6-Hexachlorobiphenyl is crucial for assessing its risk. To this end, researchers are increasingly relying on computational models. These models are essential for filling data gaps and for screening chemicals for potential environmental hazards, a process that is often costly and time-consuming through experimental determination alone. uzh.ch

One of the primary modeling approaches involves Quantitative Structure-Activity Relationships (QSAR) . QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. For hexachlorobiphenyls, these models can estimate properties like water solubility, vapor pressure, and partitioning coefficients (e.g., Octanol-water partition coefficient, Kow), which are fundamental to predicting their environmental distribution. For instance, QSAR models are used to predict androgen receptor activity for various compounds, which helps in prioritizing them for further testing. epa.gov

Fugacity models are another cornerstone of environmental fate modeling. These models predict the partitioning of a chemical between different environmental compartments such as air, water, soil, and biota. By calculating the "escaping tendency" or fugacity of this compound in each compartment, scientists can forecast its distribution and accumulation in various ecosystems. researchgate.net

More recently, models based on the Markov chain principle have been adapted for evaluating the environmental fate of chemicals. This approach uses transition probabilities to describe the movement of a substance between different environmental states over time, offering another lens through which to view the long-term behavior of persistent pollutants. researchgate.net

The overarching goal of these modeling efforts is to move beyond assessments based on the original PCB mixtures and instead focus on the "weathered" mixtures actually present in the environment, which have been altered by various degradation and transport processes. nih.gov Future models will need to be refined to better understand the critical environmental fate pathways and how these compounds affect organisms. nih.gov

| Model Type | Application for this compound | Key Outputs |

| QSAR | Predicts physicochemical properties and biological activity based on molecular structure. | Water solubility, vapor pressure, partition coefficients, potential toxicity. |

| Fugacity Models | Estimates partitioning and distribution across environmental compartments (air, water, soil, biota). | Predicted environmental concentrations (PECs) in different media. |

| Markov Chain Models | Describes the probability of transitioning between different environmental states over time. | Long-term environmental fate and transport pathways. |

Advanced Mechanistic Investigations of Biological Interactions

Understanding how this compound interacts with living organisms at the molecular level is a key area of ongoing research. The metabolism of polychlorinated biphenyls (PCBs) is a critical factor determining their persistence and potential for accumulation in tissues. nih.gov

Studies on similar hexachlorobiphenyl congeners provide insights into the likely metabolic pathways for PCB 158. The primary route of metabolism is hydroxylation, catalyzed by the cytochrome P-450 (CYP) enzyme system in the liver. nih.gov For example, studies with human hepatic microsomes have shown that 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) is metabolized to form hydroxylated metabolites. nih.gov This process can sometimes proceed through the formation of a highly reactive arene oxide intermediate . nih.gov These intermediates are of toxicological concern because they can covalently bind to cellular macromolecules like proteins, which is a potential mechanism of cellular injury. nih.govwikipedia.org

Beyond metabolism, research has indicated that PCBs can disrupt critical cellular signaling pathways. Some congeners have been shown to interfere with cellular calcium (Ca2+) homeostasis and the translocation of protein kinase C , which are vital for numerous cellular functions. wikipedia.org While the exact mechanisms are still under investigation, they represent a significant area of future research for understanding the full toxicological profile of specific congeners like this compound.

Innovation in Analytical Techniques for Trace-Level Detection and Congener-Specific Analysis

The accurate measurement of this compound in environmental and biological samples is essential for exposure assessment and regulatory monitoring. Due to the complexity of PCB mixtures and the low concentrations often found in the environment, highly sensitive and specific analytical methods are required.

The gold standard for congener-specific PCB analysis is high-resolution gas chromatography (HRGC) . nm.gov This technique separates the individual PCB congeners from a mixture. For detection, mass spectrometry (MS) or an electron capture detector (ECD) is typically used. nm.gov HRGC/MS is particularly powerful as it provides both separation and structural information, allowing for confident identification and quantification. epa.gov EPA Method 1668, which uses HRGC/high-resolution mass spectrometry (HRMS), is a state-of-the-art method for measuring individual PCB congeners in various matrices like water, soil, and tissue. cdc.gov

A significant challenge in the analysis of this compound (PCB 158) is its potential co-elution with other PCB congeners on commonly used GC columns. For example, it is known to co-elute with 2,3,4,2',4',5'-hexachlorobiphenyl (PCB 138) and 2,3,5,6-3',4'-hexachlorobiphenyl (PCB 163) on certain stationary phases. cdc.govtandfonline.com This interference can lead to inaccurate quantification. To overcome this, analytical chemists are innovating with techniques such as:

Multidimensional gas chromatography (MDGC) , which uses multiple columns with different selectivities to resolve co-eluting peaks.

The use of very polar GC columns, such as bis-cyanopropylphenyl polysiloxane, which have shown the ability to separate congeners that co-elute on standard columns. tandfonline.com

Careful selection of ions to monitor in MS analysis to differentiate between co-eluting compounds. epa.gov

Sample preparation is another critical area of innovation. This involves extraction from the sample matrix (e.g., soil, tissue, water), followed by cleanup steps to remove interfering compounds. Techniques like Florisil or activated carbon column chromatography are used to isolate the PCBs and sometimes to fractionate them into groups before instrumental analysis. cdc.govnih.gov

| Technique | Purpose | Advantage | Challenge/Innovation |

| HRGC/MS | Separation, identification, and quantification of individual PCB congeners. | High sensitivity and specificity. Provides structural confirmation. | Co-elution of congeners. Innovation: MDGC, specialized columns. |

| HRGC/ECD | Sensitive detection of chlorinated compounds like PCBs. | Very high sensitivity to halogenated compounds. | Less specific than MS; co-elution is a major issue. |

| Column Chromatography | Sample cleanup and fractionation. | Removes interfering substances from the sample matrix. | Can be time-consuming; requires optimization for different matrices. |

Strategies for Environmental Remediation and Decontamination Research

Given the persistence and potential toxicity of this compound, developing effective strategies to remove it from the environment is a major research priority. These strategies fall into two main categories: biological and physico-chemical methods.

Enhanced Bioremediation Approaches

Bioremediation harnesses the power of microorganisms to break down pollutants. nih.gov For PCBs, this often involves a two-step process targeting the different chlorination levels of the congeners.

Anaerobic Reductive Dechlorination: Highly chlorinated biphenyls, such as hexachlorobiphenyls, are more readily attacked under anaerobic (oxygen-free) conditions. Microorganisms can remove chlorine atoms from the biphenyl (B1667301) structure, a process called reductive dechlorination. nih.gov This process is crucial as it transforms highly chlorinated, more recalcitrant congeners into lower-chlorinated biphenyls. Research has shown that microbial enrichment cultures can successfully dechlorinate PCBs even in the absence of soil or sediment. nih.gov Strategies to enhance this process include biostimulation , where nutrients or electron donors (like short-chain fatty acids or even zerovalent iron) are added to stimulate the native microbial population. nih.govnih.gov

Aerobic Degradation: The lower-chlorinated biphenyls produced during anaerobic dechlorination are more susceptible to aerobic (oxygen-present) degradation. nih.gov Aerobic bacteria utilize enzymes, primarily biphenyl dioxygenase (BphA) , to attack the biphenyl rings, ultimately breaking them down into less toxic compounds like chlorobenzoic acids, which can be further mineralized. nih.gov Research in this area focuses on bioaugmentation , the introduction of specific, highly efficient PCB-degrading bacteria to a contaminated site, and optimizing conditions to support their growth and activity. nih.govinig.pl Studies have demonstrated significant reductions in hexachlorobiphenyl content in soil over several months using such approaches. inig.pl

Novel Physico-Chemical Treatment Methods

In addition to biological methods, various physical and chemical technologies are being investigated for the destruction of PCBs.

Adsorption: The use of activated carbon is a well-established method for removing organic pollutants from water. The large surface area and porous structure of activated carbon make it highly effective at adsorbing PCBs. This technology is often used in treatment systems, such as in EPA's hazardous materials spills treatment trailer, which employs activated carbon columns to achieve high removal efficiencies for a range of organic compounds, including PCBs. nih.govnih.gov

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, to destroy organic contaminants. Examples include:

UV/Ozone and UV/Hydrogen: Combining ultraviolet (UV) light with ozone or hydrogen peroxide can effectively degrade PCBs. nih.gov

Fenton's Reagent: This process uses a mixture of hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. Pre-treatment of PCBs with Fenton's reagent has been shown to significantly enhance their subsequent biodegradability. nih.gov

Thermal Destruction: High-temperature methods are also employed for the complete destruction of PCBs.

Molten Salt Combustion: This technology uses a molten salt bath to destroy hazardous wastes. nih.gov

Fluidized Bed Incineration: Wastes are incinerated in a bed of granular material fluidized by hot air. nih.gov

These novel methods, often used in combination, represent promising future directions for the effective and complete remediation of sites contaminated with persistent compounds like this compound.

Q & A

Basic Research Questions

Q. What are the most reliable methods for quantifying 2,3,3',4,4',6-Hexachlorobiphenyl in environmental samples?

- Methodology : Use EPA Method 525.3, which employs isotope dilution gas chromatography-mass spectrometry (GC-MS) for semivolatile organic compounds in drinking water . For environmental matrices (e.g., soil, sediment), solid-phase extraction (SPE) coupled with high-resolution GC-MS is recommended. Certified reference solutions (e.g., 100 µg/mL in hexane) are critical for calibration .

Q. How can researchers differentiate between co-eluting hexachlorobiphenyl isomers during analysis?

- Methodology : Optimize chromatographic separation using high-resolution GC columns (e.g., DB-5MS or equivalent) with slow temperature ramping. Confirm identities using retention indices and selective ion monitoring (SIM) with HRMS to resolve mass defects of isomers like this compound (PCB-158) and 2,3,3',4,5,6-Hexachlorobiphenyl (PCB-160) .

Q. What certified reference materials (CRMs) are available for method validation?

- Sources : Techlab offers 99% pure solutions in isooctane or hexane (e.g., C-158S-TP for PCB-158 at 30 µg/mL) . Kanto Reagents provides PCB-specific standards (e.g., 50 µg/mL in toluene-nonane) for interlaboratory consistency .

Q. How should environmental monitoring studies for this compound be designed?

- Protocol : Follow tiered sampling strategies:

- Screening : Use immunoassays or portable GC-MS for rapid detection.

- Quantification : Employ EPA Method 1668C for congeners in water/sediment. Detection limits as low as 0.00003 µg/m³ in air are achievable using HRGC/HRMS .

Advanced Research Questions

Q. What experimental strategies address contradictory bioaccumulation data across studies?

- Approach : Use stable isotope-labeled analogs (e.g., [13C12]-PCB-158) to track recovery rates and matrix effects . For in vivo models, measure lipid-normalized concentrations and account for metabolic debromination pathways using liver microsomal assays .

Q. How can advanced analytical techniques resolve co-elution issues in complex matrices?

- Solutions : Implement two-dimensional GC (GC×GC) with a nonpolar × mid-polar column set. For example, GC×GC-TOFMS achieves baseline separation of PCB-158 from co-eluting dioxin-like congeners . Confirm results with nuclear magnetic resonance (NMR) if ambiguity persists .

Q. What degradation pathways are observed under UV/chemical treatment, and how are intermediates characterized?

- Methodology : Use solar simulator systems with TiO₂ photocatalysis. Monitor degradation via LC-QTOF-MS for hydroxylated or dechlorinated products. For persistent intermediates (e.g., tetrachlorobiphenyls), apply ECOSAR models to predict toxicity .

Q. How do structural modifications influence toxicokinetic parameters?

- SAR Analysis : Compare PCB-158’s di-ortho substitution pattern with mono-ortho/non-ortho congeners. Use molecular docking to assess Ah receptor binding affinity. In vitro assays (e.g., HepG2 cells) quantify CYP1A1 induction to rank potency .

Q. What are the best practices for resolving discrepancies in reported half-lives across environmental compartments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.